
Balapiravir
概要
準備方法
バラピラビルはヌクレオシド類似体薬です。 合成経路は、4'-アジドシチジンを調製し、次にそれを2'-、3'-、5'-イソ酪酸トリエステルに変換してバイオアベイラビリティを改善することにより行われます . プロドラッグは、胃腸管からの吸収後、その活性型であるR1479に効率的に変換されます . 工業生産方法は、通常、化合物の有効性と安全性を確保するために、大規模な合成と精製プロセスを含みます。
化学反応の分析
バラピラビルは、次のようないくつかのタイプの化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化誘導体を形成する可能性があります。
還元: 還元反応によって、アジド基をアミン基に変換することができます。
置換: 適切な条件下で、アジド基を他の官能基で置換することができます。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
バラピラビルは、その抗ウイルス特性について広く研究されてきました。 当初は慢性C型肝炎ウイルス(HCV)感染症の治療のために開発され、臨床研究では、リバビリンを併用または併用しないPEG-IFNα-2a(IFN)との併用療法で相乗効果を示しました . 特に好中球減少症などの有意な血液学的変化が認められたため、開発は中止されました .
HCVに加えて、バラピラビルは、デング熱の治療における潜在的な用途についても研究されてきました。 臨床試験では耐容性が良好でしたが、ウイルス学的マーカーの動態を有意に変化させたり、疾患の臨床的指標を改善したりすることはありませんでした . これらの挫折にもかかわらず、バラピラビルは、抗ウイルス療法の研究と新しい抗ウイルス薬の開発において貴重な化合物であり続けています。
科学的研究の応用
Clinical Trials and Efficacy
Balapiravir was primarily investigated for its potential in treating hepatitis C virus infections. In Phase 1b clinical studies, it demonstrated significant reductions in viral load among treatment-naïve individuals. A notable study reported a maximum reduction of 3.7 log10 IU/mL at a dose of 4500 mg twice daily over 14 days without the emergence of drug-resistant strains . However, the development was halted due to safety concerns, particularly hematological adverse events like neutropenia and lymphopenia, which were more prevalent in patients receiving this compound compared to those on standard treatment regimens .
Summary of Findings
Study Phase | Patient Population | Dosage | Viral Load Reduction | Safety Concerns |
---|---|---|---|---|
Phase 1b | Treatment-naïve HCV | 4500 mg BID | Up to 3.7 log10 IU/mL | Neutropenia, lymphopenia |
Phase 2a | HCV GT1-infected | 1500 mg BID + PEG-IFN/RBV | 5.2 log10 IU/mL (with combo) | Significant hematological changes |
Clinical Trials and Efficacy
This compound's antiviral properties against dengue virus were explored through randomized, double-blind placebo-controlled trials. In these studies, this compound was administered at doses of 1500 mg and 3000 mg twice daily for five days to adult patients with dengue fever. Although R1479 showed in vitro activity against dengue viruses with effective concentrations pharmacologically attainable in humans, the clinical trial results indicated no significant impact on viral clearance or fever duration compared to placebo .
Summary of Findings
Trial Cohort | Dosage | Number of Patients | Key Results |
---|---|---|---|
Cohort 1 | 1500 mg BID | 20 (10 this compound) | No significant difference in viremia clearance |
Cohort 2 | 3000 mg BID | 44 (22 this compound) | Similar findings; did not alter NS1 antigenemia |
Conclusion and Future Directions
Despite promising initial findings, the clinical development of this compound has faced significant challenges due to safety concerns and limited efficacy in certain applications. Future research may focus on optimizing dosing strategies or exploring combination therapies that could enhance its therapeutic potential against hepatitis C and dengue viruses.
Case Studies and References
The findings discussed are supported by various clinical trials and studies documented in reputable medical journals:
作用機序
バラピラビルは、ポリメラーゼ阻害剤として作用します。 これは、胃腸管からの吸収後に活性型であるR1479に変換されるプロドラッグです . 活性型は、C型肝炎ウイルスのRNA依存性RNAポリメラーゼ(NS5B)を阻害することで、ウイルスの複製を阻止します . デング熱の場合、ウイルス感染によって引き起こされる過剰なサイトカイン産生が、プロドラッグの活性型への変換を阻止し、薬の効果を阻害します .
類似の化合物との比較
バラピラビルは、リバビリン、ファビピラビル、ダサブビルなどの抗ウイルス療法に使用される他のヌクレオシド類似体薬に似ています . バラピラビルの独特の構造と作用機序は、これらの化合物とは異なります。 リバビリンやファビピラビルとは異なり、より広範囲な抗ウイルス活性を有しますが、バラピラビルはC型肝炎ウイルスのRNAポリメラーゼを特異的に標的にします . ダサブビルは別のRNAポリメラーゼ阻害剤であり、デングウイルスの治療に転用されていますが、バラピラビルの独自のプレドラッグ設計とR1479への変換により、区別されます .
類似の化合物
リバビリン: さまざまなウイルス感染症の治療に使用される広域スペクトルの抗ウイルス薬です。
ファビピラビル: インフルエンザやその他のRNAウイルス感染症の治療に使用される抗ウイルス薬です。
バラピラビルのユニークな特性とC型肝炎ウイルスRNAポリメラーゼの特異的阻害により、研究および潜在的な治療用途における貴重な化合物となっています。
類似化合物との比較
Balapiravir is similar to other nucleoside analog drugs used for antiviral therapy, such as ribavirin, favipiravir, and dasabuvir . this compound’s unique structure and mechanism of action set it apart from these compounds. Unlike ribavirin and favipiravir, which have broader antiviral activity, this compound specifically targets the RNA polymerase of the hepatitis C virus . Dasabuvir, another RNA polymerase inhibitor, has been repurposed for use against dengue virus, but this compound’s unique prodrug design and conversion to R1479 make it distinct .
Similar Compounds
Ribavirin: A broad-spectrum antiviral drug used to treat various viral infections.
Favipiravir: An antiviral drug used to treat influenza and other RNA virus infections.
Dasabuvir: An RNA polymerase inhibitor used in combination therapy for hepatitis C virus infection.
This compound’s unique properties and specific inhibition of the hepatitis C virus RNA polymerase make it a valuable compound for research and potential therapeutic applications.
生物活性
Balapiravir, a nucleoside analogue prodrug (R1479), was initially developed for the treatment of chronic hepatitis C virus (HCV) infection. Its biological activity has been explored in various contexts, particularly against dengue virus (DENV). This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical trial findings, and potential therapeutic implications.
This compound functions primarily as an inhibitor of viral RNA-dependent RNA polymerases. The active metabolite, R1479, exhibits antiviral properties by interfering with the replication of RNA viruses. Given the structural similarities between the RNA-dependent RNA polymerases of HCV and DENV, researchers have investigated this compound's efficacy against DENV.
In Vitro Activity
Research indicates that R1479 demonstrates significant in vitro activity against DENV strains. The half-maximal effective concentration (EC50) values for R1479 against various DENV strains are as follows:
Dengue Virus Strain | EC50 (µM) |
---|---|
DENV-1 | 1.3 - 3.2 |
DENV-2 | 1.9 - 11 |
DENV-4 | 0.89 |
These values suggest that R1479 can effectively inhibit DENV replication in cultured human cells, including Huh-7 cells and primary human macrophages .
Trial Overview
A randomized, double-blind, placebo-controlled trial was conducted to evaluate the safety and efficacy of this compound in adult dengue patients. The study included a total of 64 participants who received either this compound or placebo treatment within 40 hours of symptom onset.
Results Summary
Despite the promising in vitro results, the clinical trial revealed that this compound did not significantly reduce viremia or NS1 antigenemia levels in treated patients compared to the placebo group. Key findings include:
- No measurable impact on time to clearance of viremia or NS1 antigenemia.
- Tolerability : this compound was well-tolerated at doses up to 3000 mg.
- Pharmacokinetics : The maximum concentration () of R1479 achieved was >6 µM in most patients, which is pharmacologically relevant for antiviral activity .
These results highlight a disconnect between in vitro efficacy and clinical outcomes, prompting further investigation into potential reasons for this discrepancy.
Factors Influencing Efficacy
Several factors may contribute to the limited efficacy observed in clinical settings:
- Activation of Peripheral Blood Mononuclear Cells (PBMCs) : DENV infection can activate PBMCs, potentially reducing the conversion efficiency of this compound to its active form and diminishing its antiviral potency .
- Viral Load Dynamics : The kinetics of viral replication and immune response during dengue infection could also influence treatment outcomes.
特性
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O8/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31)/t14-,15+,16-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXWOLCNTHXCLF-DXEZIKHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219098 | |
Record name | Balapiravir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690270-29-2 | |
Record name | Balapiravir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690270-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Balapiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Balapiravir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALAPIRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOT0LP7I9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。